2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of an indole moiety, a pyrazine ring, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the indole intermediate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl compounds.
Final Coupling: The final step involves coupling the indole-pyrazine intermediate with the pyrrolidine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indole, pyrazine, or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure with a pyridine ring instead of a pyrazine ring.
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to similar compounds
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-12-14(16-4-2-3-5-17(16)22)10-19(24)23-9-6-15(13-23)25-18-11-20-7-8-21-18/h2-5,7-8,11-12,15H,6,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJUPWLEFSUFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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